(S)-2-Amino-7-methyloct-6-enoic acid is a chiral amino acid characterized by its unique structure, which includes an amino group, a methyl group, and a double bond located within its carbon chain. Its molecular formula is , and it has a molar mass of approximately 171.24 g/mol. This compound is notable for its potential applications in biochemical processes and synthetic chemistry due to its structural properties and biological activity.
These reactions highlight the compound's versatility in organic synthesis and its potential for modifications that enhance its utility in various applications .
The biological activity of (S)-2-Amino-7-methyloct-6-enoic acid is significant due to its chiral nature. It can interact specifically with biological targets, making it valuable in drug design and development. Research indicates that compounds with similar structures may exhibit varying degrees of biological activity, which can be exploited in therapeutic contexts. Its unique structure allows it to mimic natural amino acids, potentially influencing protein folding and function .
Several methods can be employed to synthesize (S)-2-Amino-7-methyloct-6-enoic acid:
These methods allow for the efficient production of the compound while maintaining its chiral integrity .
(S)-2-Amino-7-methyloct-6-enoic acid finds applications across various fields:
Its structural properties make it suitable for diverse applications in both research and industry .
Studies on (S)-2-Amino-7-methyloct-6-enoic acid interactions reveal that its chiral configuration allows for specific binding affinities with various biological receptors. This specificity is crucial for designing drugs that target particular pathways while minimizing side effects. Interaction studies often utilize techniques such as NMR spectroscopy and X-ray crystallography to elucidate binding mechanisms and affinities with target proteins .
Several compounds share structural similarities with (S)-2-Amino-7-methyloct-6-enoic acid:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-2-Amino-2-methyldec-9-enoic acid | Chiral amino acid with a different double bond position | Different enantiomer affecting biological activity |
| (R)-2-Amino-2-methylundec-9-enoic acid | Longer carbon chain | Potentially different solubility and reactivity |
| (R)-2-Amino-2-methyloct-9-enoic acid | Shorter carbon chain | May exhibit different pharmacokinetics |
(S)-2-Amino-7-methyloct-6-enoic acid stands out due to its specific chiral configuration and the presence of a double bond at the sixth position of the octanoic chain, which influences its reactivity and interaction with biological systems. This uniqueness makes it particularly valuable in research and industrial applications compared to other similar compounds .
The acid-base properties of (S)-2-Amino-7-methyloct-6-enoic acid are fundamentally governed by the presence of two ionizable functional groups: the α-carboxyl group and the α-amino group. These functional groups confer amphoteric characteristics to the molecule, enabling it to act as both an acid and a base depending on the solution pH [4] [5] [6].
The carboxyl group (-COOH) functions as a Brønsted-Lowry acid with a typical pKa value ranging from 1.8 to 2.4 for standard α-amino acids [7] [6]. This relatively low pKa indicates strong acidic character, with the carboxyl group readily donating protons under physiological conditions. The amino group (-NH₂) serves as a Brønsted-Lowry base, with pKa values typically ranging from 8.8 to 10.8 for α-amino acids [7] [8] [9].
| Functional Group | Typical pKa Value | Reference |
|---|---|---|
| α-Carboxyl group (-COOH) | ~2.0 | Standard α-amino acids |
| α-Amino group (-NH₂) | ~9.0-10.0 | Standard α-amino acids |
| General amino acid range (carboxyl) | 1.8-2.4 | Literature range |
| General amino acid range (amino) | 8.8-10.8 | Literature range |
The isoelectric point (pI) represents the pH at which the amino acid exists as a zwitterion with no net charge. For amino acids containing only the standard α-carboxyl and α-amino groups, the isoelectric point can be calculated using the formula: pI = (pKa₁ + pKa₂)/2, where pKa₁ corresponds to the carboxyl group and pKa₂ to the amino group [4] [9] [10]. Based on typical values for α-amino acids, the estimated isoelectric point for (S)-2-Amino-7-methyloct-6-enoic acid would fall in the range of 5.0 to 6.5 [9].
At pH values below the pI, the molecule exists predominantly in a protonated form with a net positive charge (+NH₃⁺-CHR-COOH). At pH values above the pI, the molecule adopts a deprotonated form with a net negative charge (+NH₃⁺-CHR-COO⁻). At the isoelectric point, the zwitterionic form (+NH₃⁺-CHR-COO⁻) predominates, characterized by equal positive and negative charges resulting in electrical neutrality [6] [9].
The solubility behavior of (S)-2-Amino-7-methyloct-6-enoic acid is significantly influenced by the dual nature of its molecular structure, which contains both hydrophilic (amino and carboxyl groups) and hydrophobic (alkyl chain with alkene functionality) components. This amphiphilic character determines its differential solubility in various solvent systems [11].
In aqueous environments, the compound exhibits enhanced solubility due to the zwitterionic nature of amino acids in polar media. The charged amino and carboxylate groups interact favorably with water molecules through hydrogen bonding and electrostatic interactions [11] [6]. The dipolar water molecules effectively solvate the charged portions of the amino acid, contributing to its aqueous solubility.
| Solvent System | Relative Solubility Trend | Polarity Index |
|---|---|---|
| Pure water | Highest | 10.2 |
| 10% Methanol/Water | High | 9.3 |
| 30% Methanol/Water | Moderate | 7.9 |
| 50% Methanol/Water | Low | 6.6 |
| 70% Methanol/Water | Very low | 5.1 |
| 90% Methanol/Water | Minimal | 3.4 |
| Pure methanol | Negligible | 2.9 |
In binary solvent systems containing varying proportions of polar and semi-polar solvents, the solubility demonstrates a systematic decrease as the polarity of the medium decreases [11]. Studies on amino acid solubility in methanol-water systems reveal that solubility reduction follows a non-linear relationship with increasing alcoholic content [11]. This behavior is attributed to the decreased ability of semi-polar solvents to stabilize the zwitterionic form of the amino acid.
The extended alkyl chain with the methyl-substituted alkene functionality in (S)-2-Amino-7-methyloct-6-enoic acid introduces significant hydrophobic character to the molecule. In non-polar solvents such as hexane or petroleum ether, the compound exhibits extremely limited solubility due to the inability of these solvents to solvate the charged functional groups [12] [13]. The hydrophobic portion of the molecule may interact favorably with non-polar solvents, but this interaction is insufficient to overcome the energetic penalty associated with desolvating the ionic groups.
The solubility characteristics in various solvent systems follow the general principle that amino acids exhibit maximum solubility in highly polar solvents and minimal solubility in non-polar media [11]. The presence of the extended hydrocarbon chain in (S)-2-Amino-7-methyloct-6-enoic acid may modestly enhance its solubility in semi-polar solvents compared to shorter-chain amino acids, but the overall trend remains consistent with typical amino acid behavior.
Differential Scanning Calorimetry represents a crucial analytical technique for characterizing the thermal behavior of (S)-2-Amino-7-methyloct-6-enoic acid. This method measures the heat flow associated with thermal transitions as a function of temperature, providing quantitative information about thermal stability, decomposition temperatures, and enthalpic changes [14] [15] [16].
Amino acids generally exhibit complex thermal behavior characterized by decomposition rather than melting at elevated temperatures [14] [15] [17]. Recent investigations using simultaneous thermogravimetry-differential scanning calorimetry techniques have demonstrated that standard amino acids undergo thermal decomposition at well-defined temperatures, typically ranging from 185°C to 280°C [14] [15].
| Amino Acid | Decomposition Temperature (°C) | Enthalpy of Decomposition (kJ/mol) |
|---|---|---|
| Glycine | 233 | -72 |
| Cysteine | 245 | -84 |
| Aspartic acid | 270 | -96 |
| Asparagine | 234 | -89 |
| Glutamic acid | 199 | -102 |
| Glutamine | 185 | -151 |
| Arginine | 244 | -124 |
| Histidine | 280 | -108 |
The thermal decomposition process involves the evolution of volatile products, primarily water, ammonia, and minimal amounts of carbon dioxide [14] [15]. The decomposition reactions can be described by stoichiometric equations of the form: AA → a(NH₃) + b(H₂O) + c(CO₂) + d(residue), where the coefficients represent integer or half-integer values [14].
For (S)-2-Amino-7-methyloct-6-enoic acid, the presence of the extended alkyl chain with alkene functionality may influence the thermal decomposition pathway compared to simpler amino acids. The additional carbon atoms and the double bond could affect both the decomposition temperature and the nature of volatile products formed during thermal degradation [17].
Differential scanning calorimetry measurements typically reveal endothermic peaks corresponding to decomposition events, with enthalpies ranging from -72 to -151 kilojoules per mole for various amino acids [14] [15]. The peak temperatures observed in differential scanning calorimetry correspond to the maximum rate of decomposition and provide characteristic fingerprints for individual amino acids.
The thermal stability of (S)-2-Amino-7-methyloct-6-enoic acid would be expected to fall within the general range observed for α-amino acids, with potential modifications due to the unique structural features. The extended hydrocarbon chain may provide additional thermal stability through van der Waals interactions, while the alkene functionality could introduce sites of potential thermal reactivity [17] [18].
The tautomeric equilibrium of (S)-2-Amino-7-methyloct-6-enoic acid in aqueous solutions represents a fundamental aspect of its chemical behavior, involving the interconversion between different structural forms through intramolecular proton transfer processes [19] [20] [21]. This equilibrium is particularly significant for amino acids containing ionizable groups and unsaturated functionalities.
In aqueous media, amino acids predominantly exist in zwitterionic form, representing the most thermodynamically stable tautomer under physiological conditions [19] [20]. The zwitterionic structure (+NH₃⁺-CHR-COO⁻) results from internal proton transfer from the carboxyl group to the amino group, stabilized by the high dielectric constant of water and favorable solvation interactions [20].
For (S)-2-Amino-7-methyloct-6-enoic acid, additional tautomeric considerations arise from the presence of the alkene functionality in the side chain. The compound may exhibit keto-enol tautomerism involving the alkene group, although this equilibrium would be expected to favor the alkene form due to the greater thermodynamic stability of the double bond configuration [22] [23].
The neutral unionized form of the amino acid (NH₂-CHR-COOH) represents a minor tautomer in aqueous solution but becomes increasingly important in less polar media [19] [20] [21]. The equilibrium constant for tautomerization (Kt) describes the relative populations of these forms and is highly sensitive to solvent polarity and pH conditions.
Computational studies on amino acid tautomerization have revealed that the limiting step in the tautomerization process typically corresponds to hydrogen atom reorientation in functional groups [20]. For (S)-2-Amino-7-methyloct-6-enoic acid, the primary tautomeric equilibrium would involve proton transfer between the amino and carboxyl groups, with the alkene functionality remaining largely unchanged during this process.
The tautomeric distribution is influenced by several factors including solvent polarity, temperature, pH, and intermolecular interactions [19] [21]. In aqueous solutions, the zwitterionic form is stabilized by hydrogen bonding with water molecules and favorable electrostatic interactions. The extended alkyl chain with alkene functionality may influence the local solvation environment and thereby affect the tautomeric equilibrium position.
Experimental determination of tautomeric ratios typically employs nuclear magnetic resonance spectroscopy, which can distinguish between different tautomeric forms based on characteristic chemical shifts and coupling patterns [21]. For rapidly exchanging systems, time-averaged spectra are observed, while slowly exchanging systems may show distinct signals for individual tautomers.